molecular formula C23H22O2 B14282858 4-(2-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)[1,1'-biphenyl]-2,5-diol CAS No. 139601-37-9

4-(2-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)[1,1'-biphenyl]-2,5-diol

Cat. No.: B14282858
CAS No.: 139601-37-9
M. Wt: 330.4 g/mol
InChI Key: GVOSQZWLBGBQMW-UHFFFAOYSA-N
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Description

4-(2-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)[1,1’-biphenyl]-2,5-diol is a complex organic compound that features a tetrahydronaphthalene moiety attached to a biphenyl structure with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)[1,1’-biphenyl]-2,5-diol typically involves multiple steps, starting with the preparation of the tetrahydronaphthalene derivative. One common method is the catalytic hydrogenation of naphthalene using nickel catalysts . The resulting 1,2,3,4-tetrahydronaphthalene can then be methylated to form 2-methyl-1,2,3,4-tetrahydronaphthalene .

The next step involves the coupling of the methylated tetrahydronaphthalene with a biphenyl derivative. This can be achieved through a Friedel-Crafts alkylation reaction, where the tetrahydronaphthalene derivative reacts with biphenyl in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and reaction conditions are carefully controlled to ensure efficient production. Continuous flow reactors and automated systems may be employed to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)[1,1’-biphenyl]-2,5-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the hydroxyl groups or to alter the tetrahydronaphthalene moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed for reduction reactions.

    Substitution: Halogenating agents like bromine or chlorine, along with catalysts such as iron(III) chloride, can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups into the aromatic rings.

Scientific Research Applications

4-(2-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)[1,1’-biphenyl]-2,5-diol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-(2-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)[1,1’-biphenyl]-2,5-diol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyl groups can form hydrogen bonds, while the aromatic rings can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)[1,1’-biphenyl]-2,5-diol is unique due to the presence of both the tetrahydronaphthalene and biphenyl moieties, along with the hydroxyl groups. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

139601-37-9

Molecular Formula

C23H22O2

Molecular Weight

330.4 g/mol

IUPAC Name

2-(2-methyl-3,4-dihydro-1H-naphthalen-2-yl)-5-phenylbenzene-1,4-diol

InChI

InChI=1S/C23H22O2/c1-23(12-11-16-7-5-6-10-18(16)15-23)20-14-21(24)19(13-22(20)25)17-8-3-2-4-9-17/h2-10,13-14,24-25H,11-12,15H2,1H3

InChI Key

GVOSQZWLBGBQMW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=CC=CC=C2C1)C3=C(C=C(C(=C3)O)C4=CC=CC=C4)O

Origin of Product

United States

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